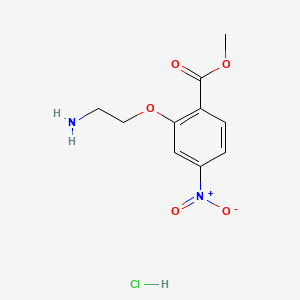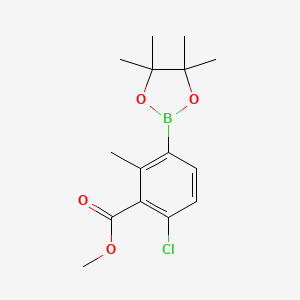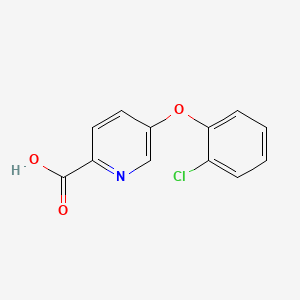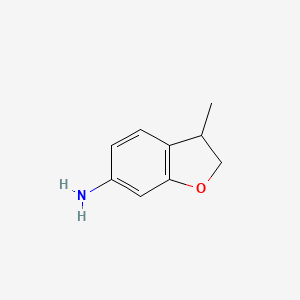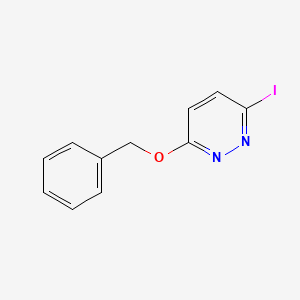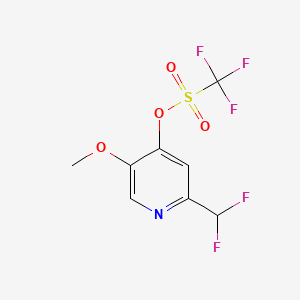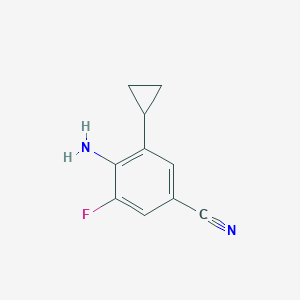![molecular formula C11H11N3O4 B13921766 Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)
Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot procedure for the synthesis of pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and automated synthesis platforms.
化学反応の分析
Types of Reactions
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.
科学的研究の応用
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to different chemical and biological properties.
Pyrazolo[5,1-c]-1,2,4-triazines: These compounds have an additional nitrogen atom in the ring system, which can affect their reactivity and biological activity.
The uniqueness of methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate lies in its specific substitution pattern and the presence of both aminocarbonyl and methoxy groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H11N3O4 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC名 |
methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-4-6(11(16)18-2)3-7-5-8(10(12)15)13-14(7)9/h3-5H,1-2H3,(H2,12,15) |
InChIキー |
KRMMHQBNCDYRLA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=CC(=NN21)C(=O)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



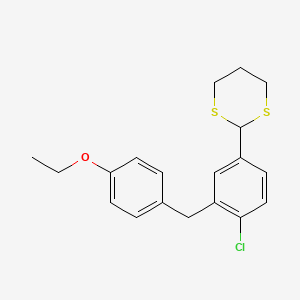

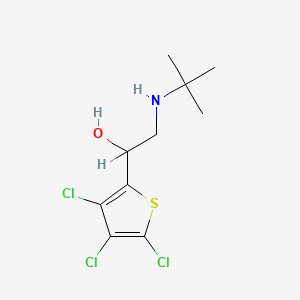
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)
